molecular formula C20H28N6O3S B11199153 1-{6-[2-(butan-2-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide

1-{6-[2-(butan-2-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B11199153
M. Wt: 432.5 g/mol
InChI Key: NQPBZJYVOXQSSU-UHFFFAOYSA-N
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Description

1-(6-{[(BUTAN-2-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, a piperidine ring, and various functional groups

Preparation Methods

The synthesis of 1-(6-{[(BUTAN-2-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials

    Formation of Thiazolopyrimidine Core: The synthesis begins with the condensation of a thioamide with a β-ketoester to form the thiazole ring. This is followed by cyclization with a suitable diamine to form the pyrimidine ring.

    Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolopyrimidine intermediate.

    Functional Group Introduction:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(6-{[(BUTAN-2-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-{[(BUTAN-2-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-{[(BUTAN-2-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H28N6O3S

Molecular Weight

432.5 g/mol

IUPAC Name

1-[6-[2-(butan-2-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide

InChI

InChI=1S/C20H28N6O3S/c1-3-12(2)22-15(27)10-26-11-21-17-16(19(26)29)30-20(24-17)25-8-6-13(7-9-25)18(28)23-14-4-5-14/h11-14H,3-10H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

NQPBZJYVOXQSSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C=NC2=C(C1=O)SC(=N2)N3CCC(CC3)C(=O)NC4CC4

Origin of Product

United States

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